molecular formula C14H16N4O B2472848 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2309542-89-8

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2472848
CAS No.: 2309542-89-8
M. Wt: 256.309
InChI Key: UWYSUGXEBKWGPR-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound that features a pyrazole and pyridine moiety linked to a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent attachment to the cyclopropanecarboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites and alter the function of its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Uniqueness

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-18-13(4-5-17-18)12-6-10(7-15-9-12)8-16-14(19)11-2-3-11/h4-7,9,11H,2-3,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSUGXEBKWGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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